molecular formula C26H21ClN2O5 B244971 N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide

N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide

Cat. No. B244971
M. Wt: 476.9 g/mol
InChI Key: CEBUDJIRFCCMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. In

Scientific Research Applications

N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide demonstrated potent inhibition of BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide has been shown to modulate immune function in preclinical models. Specifically, N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide has been shown to inhibit the activation and differentiation of B cells, as well as the production of inflammatory cytokines. These effects may have implications for the treatment of autoimmune diseases and other immune-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide is its specificity for BTK, which may reduce off-target effects and toxicity. However, like many small-molecule inhibitors, N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide may have limited efficacy in patients with acquired resistance or mutations in the BTK pathway. Additionally, the optimal dosing and treatment schedule for N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide have yet to be determined.

Future Directions

For N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide research include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as investigations into its potential use in autoimmune diseases and other immune-related disorders. Additionally, further studies are needed to elucidate the mechanisms of acquired resistance to BTK inhibitors and to identify novel targets for combination therapy.

Synthesis Methods

The synthesis of N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide involves several steps, starting with the preparation of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid. This compound is then converted to the corresponding acid chloride, which is reacted with 4-aminophenyl-2-furamide to yield the desired product. The synthesis of N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide has been reported in several publications, including a patent application by Takeda Pharmaceutical Company Limited.

properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

N-[4-[[4-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H21ClN2O5/c1-32-24-15-18(6-13-22(24)34-16-17-4-7-19(27)8-5-17)25(30)28-20-9-11-21(12-10-20)29-26(31)23-3-2-14-33-23/h2-15H,16H2,1H3,(H,28,30)(H,29,31)

InChI Key

CEBUDJIRFCCMQH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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